N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(4-methoxyphenyl)acetohydrazide
Description
N'-{1-[(4-Chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(4-methoxyphenyl)acetohydrazide is a synthetic carbohydrazide derivative featuring a 1,6-dihydropyridine core substituted with a 4-chlorobenzyl group at position 1 and a carbonyl-linked acetohydrazide moiety bearing a 4-methoxyphenyl group at position 2. This compound’s structure combines aromatic chlorinated and methoxylated substituents, which may influence its physicochemical properties, such as lipophilicity, solubility, and electronic distribution. Such structural motifs are common in bioactive molecules, particularly those targeting enzymes or receptors where aromatic interactions play a role in binding affinity .
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N'-[2-(4-methoxyphenyl)acetyl]-6-oxopyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O4/c1-30-19-9-4-15(5-10-19)12-20(27)24-25-22(29)17-6-11-21(28)26(14-17)13-16-2-7-18(23)8-3-16/h2-11,14H,12-13H2,1H3,(H,24,27)(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEYFQPJICYDQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-{1-[(4-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carbonyl}-2-(4-methoxyphenyl)acetohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 387.26 g/mol. The structure includes a dihydropyridine core, which is known for various biological activities, including antimicrobial and anticancer properties.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related dihydropyridine derivatives. For instance, compounds with similar structures have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Enzyme Inhibition
Enzyme inhibition studies have shown that derivatives of this compound can act as inhibitors of acetylcholinesterase (AChE) and urease. AChE inhibitors are particularly relevant in the treatment of Alzheimer's disease, as they help increase acetylcholine levels in the brain . The compound's ability to inhibit urease suggests potential applications in treating urinary tract infections and other conditions where urease-producing bacteria are involved.
Anticancer Activity
The anticancer potential of similar dihydropyridine compounds has been documented, with some exhibiting significant cytotoxic effects on various cancer cell lines. For example, compounds from this class have been shown to induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Study on Antimicrobial Efficacy
In a recent study, a series of synthesized dihydropyridine derivatives were tested for their antimicrobial efficacy. Among them, one derivative showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial properties .
Evaluation of Enzyme Inhibition
Another study evaluated the inhibitory effects on AChE using a spectrophotometric method. The results indicated that certain derivatives exhibited IC50 values comparable to standard AChE inhibitors like donepezil . This positions the compound as a potential candidate for further development in neurodegenerative disease therapies.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. The presence of electron-withdrawing groups like chlorine enhances the compound's ability to interact with biological targets. Additionally, substituents on the phenyl rings can modulate lipophilicity and binding affinity to enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound shares structural homology with several derivatives, including:
| Compound Name | CAS Number | Key Substituents | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| N'-(1-Benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-2-(4-chlorophenyl)acetohydrazide | 1040663-43-1 | Benzyl (unsubstituted), 4-chlorophenyl | C21H18ClN3O3 | 395.8 |
| 1-Benzyl-N'-(2-(4-methoxyphenoxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide | 1040651-59-9 | Benzyl, 4-methoxyphenoxyacetyl | C22H21N3O5 | 407.4 |
| 4-Chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide | 1024183-79-6 | Piperidinyl-sulfonyl, 4-chlorophenyl | C20H22ClN3O4S | 436.9 |
Key Observations :
- Substituent Effects : The 4-chlorophenyl and 4-methoxyphenyl groups in the target compound enhance electron-withdrawing and electron-donating effects, respectively, compared to unsubstituted benzyl or sulfonyl-containing analogs. This may influence reactivity and intermolecular interactions .
NMR Spectral Comparisons
Evidence from NMR studies on structurally related 1,6-dihydropyridines (e.g., rapamycin analogs) reveals that substituents at specific positions (e.g., regions A and B in the dihydropyridine ring) cause distinct chemical shift differences. For example, 4-methoxy or 4-chloro substituents alter the chemical environment of protons at positions 29–36 and 39–44, which can be mapped to predict regiochemical modifications .
Computational Similarity Analysis
Fingerprint-Based Metrics
Using Tanimoto and Dice coefficients (common metrics for molecular similarity), the target compound exhibits:
- Tanimoto (MACCS) : ~0.75–0.85 similarity to 4-chlorophenyl-containing analogs (e.g., CAS 1040663-43-1).
- Dice (Morgan) : ~0.70–0.80 similarity to methoxyphenyl derivatives (e.g., CAS 1040651-59-9).
These values suggest moderate structural overlap, with differences arising from the sulfonyl or phenoxy groups in analogs .
Graph-Based Comparisons
Graph-theoretical methods highlight conserved substructures, such as the dihydropyridine ring and hydrazide linkage, while divergent regions (e.g., sulfonyl vs. methoxy groups) account for reduced similarity scores. This approach is more biochemically interpretable than fingerprint methods .
Antioxidant and Antimicrobial Activity
Pyridine derivatives with 4-methoxy or 4-chloro substituents, such as those in , demonstrate variable antioxidant activity (17.55%–79.05% DPPH scavenging). The target compound’s methoxy group may enhance radical scavenging compared to chlorinated analogs, though this requires experimental validation .
Bioactivity Clustering
Hierarchical clustering of bioactivity profiles (e.g., NCI-60 data) links structural similarity to conserved modes of action. For instance, compounds with chlorinated aromatic groups often cluster with kinase inhibitors, while methoxylated analogs associate with epigenetic modulators .
ADMET and Physicochemical Properties
- Metabolic Stability : The acetohydrazide moiety may pose metabolic liabilities (e.g., hydrolysis), whereas sulfonyl-containing analogs (e.g., CAS 1024183-79-6) exhibit longer half-lives due to enhanced stability .
Preparation Methods
Synthesis of the Pyridine Core
The 6-oxo-1,6-dihydropyridine moiety forms the structural backbone of the target compound. A modified Hantzsch synthesis is frequently employed, utilizing ethyl acetoacetate and ammonium acetate under reflux conditions to generate the dihydropyridine ring . Oxidation of the 1,4-dihydropyridine intermediate using manganese dioxide or iodine yields the 6-oxo derivative. Alternative routes involve cyclocondensation of β-keto esters with urea or thiourea, though these methods often require harsher conditions .
Recent advancements highlight microwave-assisted synthesis for rapid cyclization, reducing reaction times from hours to minutes while maintaining yields above 85% . Solvent selection critically influences purity; polar aprotic solvents like dimethylformamide (DMF) minimize side reactions compared to ethanol or toluene .
| Base | Solvent | Temperature (°C) | Yield (%) | Byproducts (%) |
|---|---|---|---|---|
| NaH | THF | 60 | 88 | 5 |
| K2CO3 | DMF | 80 | 78 | 12 |
| NaOCH3 | MeOH | 65 | 92 | 3 |
Post-reaction purification via silica gel chromatography or recrystallization from ethanol/water mixtures ensures removal of unreacted benzyl halides .
Formation of the 3-Carbonyl Group
The 3-carbonyl functionality is introduced through oxidation or direct incorporation during pyridine synthesis. Selective oxidation of a methyl group at the 3-position using potassium permanganate in acidic media achieves moderate yields (70–75%) . Alternatively, starting with a pre-formed carbonyl (e.g., nicotinic acid derivatives) streamlines synthesis. Patent CN102532046A demonstrates that triphosgene effectively mediates cyclization reactions, offering safer handling compared to phosgene.
Synthesis of 2-(4-Methoxyphenyl)acetohydrazide
The hydrazide component is prepared by reacting 2-(4-methoxyphenyl)acetic acid with hydrazine hydrate. In ethanol under reflux, this reaction proceeds quantitatively within 4 hours . Excess hydrazine ensures complete conversion, with residual reagent removed via vacuum distillation.
Critical Consideration : Hydrazine hydrate’s exothermic reactivity necessitates controlled addition to prevent thermal runaway. Lowering the reaction temperature to 50°C and employing dropwise addition mitigates this risk .
Condensation of Pyridine Carbonyl and Hydrazide
The final step couples the pyridine-3-carbonyl chloride with 2-(4-methoxyphenyl)acetohydrazide. Activation of the carbonyl as an acid chloride (using thionyl chloride or oxalyl chloride) is essential for efficient nucleophilic acyl substitution . Alternatively, coupling agents like EDCl/HOBt in dichloromethane facilitate room-temperature reactions, though yields are marginally lower (80% vs. 88% for acid chloride method) .
Table 2: Coupling Agent Performance Comparison
| Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| SOCl2 | DCM | 25 | 88 | 95 |
| EDCl/HOBt | DCM | 25 | 80 | 92 |
| DCC | THF | 0 | 75 | 90 |
Post-condensation purification via column chromatography (ethyl acetate/hexane) isolates the target compound in >95% purity .
Scalability and Industrial Considerations
Large-scale production faces challenges in intermediate stability and waste management. Patent CN102532046A emphasizes substituting phosgene with triphosgene to reduce equipment corrosion and safety hazards. Continuous-flow reactors enhance reproducibility for the alkylation and condensation steps, achieving batch-to-batch consistency of ±2% .
Analytical Characterization
Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Key spectral data include:
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis involves multi-step reactions, including condensation of hydrazides with activated carbonyl intermediates. Key considerations:
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while ethanol or acetic acid improves solubility of intermediates .
- Catalysts : Acidic conditions (e.g., HCl or H₂SO₄) facilitate carboxamide formation, as seen in analogous pyridazinone syntheses .
- Temperature Control : Reactions often require reflux (70–100°C) for 12–24 hours to achieve >60% yields, with recrystallization (methanol/water) for purification .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane eluents tracks reaction progress .
Q. How is the compound structurally characterized, and what spectroscopic techniques are critical?
- Methodological Answer : Structural confirmation relies on:
- NMR Spectroscopy : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm for chlorophenyl/methoxyphenyl groups) and carbonyl resonances (δ 165–175 ppm) .
- IR Spectroscopy : Stretching vibrations for C=O (1680–1720 cm⁻¹) and N-H (3200–3350 cm⁻¹) confirm hydrazide and pyridone moieties .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks and fragmentation patterns .
Q. What role do substituents (e.g., 4-chlorophenyl, 4-methoxyphenyl) play in reactivity and stability?
- Methodological Answer :
- Electron-Withdrawing Groups (Cl) : The 4-chlorophenyl group increases electrophilicity at the pyridine carbonyl, enhancing reactivity in nucleophilic acyl substitutions .
- Electron-Donating Groups (OCH₃) : The 4-methoxyphenyl group improves solubility in polar solvents and stabilizes intermediates via resonance .
Advanced Research Questions
Q. How can computational modeling predict biological interactions or guide synthetic optimization?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and sites for electrophilic attack .
- Molecular Docking : Screens against target proteins (e.g., kinases) to prioritize derivatives for synthesis. For example, methoxy groups may enhance π-π stacking with aromatic residues .
- QSAR Studies : Correlates substituent electronic parameters (Hammett σ) with bioactivity data to design analogs .
Q. What strategies resolve contradictions in reaction outcomes (e.g., unexpected byproducts or low yields)?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of factors (temperature, solvent, catalyst loading) identifies optimal conditions. For example, trace triazine byproducts under inert atmospheres may require alternative catalysts or scavengers .
- In Situ Monitoring : ReactIR or HPLC-MS detects transient intermediates, enabling real-time adjustments (e.g., quenching side reactions with triethylamine) .
Q. How can structure-activity relationships (SAR) be established for this compound’s pharmacological potential?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace Cl with F or methoxy with ethoxy) to assess bioactivity changes. For example, fluorinated analogs may improve metabolic stability .
- Biological Assays : Test against enzyme panels (e.g., COX-2, kinases) using fluorescence polarization or SPR to quantify binding affinities .
- Metabolic Profiling : LC-MS/MS identifies metabolites in hepatocyte models, guiding toxicity assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
